molecular formula C16H25NO6 B1398109 Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester CAS No. 905735-75-3

Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No.: B1398109
CAS No.: 905735-75-3
M. Wt: 327.37 g/mol
InChI Key: WNKBCGWPUFBYBA-UHFFFAOYSA-N
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Description

Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester (OCTBEDPE) is a synthetic organic compound belonging to the class of esters. It is a colorless, solid compound that is soluble in organic solvents such as ether and alcohol. OCTBEDPE is of interest due to its potential applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Preparation of tert-butyl esters

A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate has been developed. This method, employing palladium acetate and triphenylphosphine as the catalyst system, achieves yields up to 94% and is applicable to a wide range of substrates including benzenes, pyridines, and quinolines (Li et al., 2014).

Hydrophilic Aliphatic Polyesters

The synthesis and polymerization of new cyclic esters containing protected functional groups have been explored. These developments are crucial for creating materials with specific chemical and physical properties for varied applications (Trollsås et al., 2000).

Pyrrole Precursors for Prodigiosin

The reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates. These undergo coupling with nucleophiles to yield 5-substituted pyrroles, serving as precursors for prodigiosin, indicating its potential in synthesizing bioactive molecules (Wasserman et al., 2004).

Molecular Structure and Analysis

Molecular Structure Characterization

The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, showcases advanced techniques in understanding the molecular architecture of complex esters (Moriguchi et al., 2014).

Polymer Growth Investigation

Polymer Growth via Pyrolysis Mass Spectrometry

The study on poly(decanedioic acid bis-(2-thiophen-3-yl-ethyl)ester) demonstrates how the ester linkages influence polymer growth, offering insights into polymer science and engineering (Aslan et al., 2005).

Fluorine Chemistry

Pentafluorosulfanyl Pyrrole Carboxylic Acid Esters

The facile preparation of SF5-substituted pyrrole carboxylic acid esters illustrates the relevance of tert-butyl esters in developing compounds with potential applications in materials science and fluorine chemistry (Dolbier et al., 2009).

Properties

IUPAC Name

1-O-tert-butyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c1-16(2,3)22-14(20)8-6-4-5-7-9-15(21)23-17-12(18)10-11-13(17)19/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKBCGWPUFBYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Octanedioic acid mono-tert-butyl ester (3.14 g, 13.63 mmol) was dissolved in THF (100 mL). TSTU (4.9 g, 16.3 mmol) was added and pH was adjusted to 8.5 with DIPEA (2.85 mL).
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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